molecular formula C7H5FINO B15221429 3-Fluoro-5-iodobenzamide

3-Fluoro-5-iodobenzamide

Cat. No.: B15221429
M. Wt: 265.02 g/mol
InChI Key: LJNNJNXDDJFLAL-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method includes the following steps:

    Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions. For example, fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique substituents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodobenzamide involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-iodobenzamide: Similar structure but with different substitution pattern.

    3-Fluoro-4-iodobenzamide: Another isomer with different properties.

    3-Fluoro-5-chlorobenzamide: Chlorine substituent instead of iodine.

Uniqueness

3-Fluoro-5-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interactions. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C7H5FINO

Molecular Weight

265.02 g/mol

IUPAC Name

3-fluoro-5-iodobenzamide

InChI

InChI=1S/C7H5FINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)

InChI Key

LJNNJNXDDJFLAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)I)C(=O)N

Origin of Product

United States

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